Ethyl oxo[(2-oxopropyl)amino]acetate
Description
Ethyl oxo[(2-oxopropyl)amino]acetate is a specialized organic compound featuring a keto-ester backbone with a 2-oxopropylamino substituent. Its molecular formula is C₇H₁₃NO₃, and it is characterized by a reactive α-keto ester group and an amide linkage. This compound is synthesized via hydrogenolysis of ethyl 2-(benzyl(2-oxopropyl)amino)acetate, yielding a 97% pure product with confirmed structural integrity via ¹H NMR, ¹³C NMR, and LC-MS data . Key spectral peaks include a carbonyl resonance at 200.2 ppm (¹³C NMR) and a molecular ion [M+H⁺] at m/z 160.1 .
Properties
IUPAC Name |
ethyl 2-oxo-2-(2-oxopropylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-12-7(11)6(10)8-4-5(2)9/h3-4H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJNGUUXCZIMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721733 | |
| Record name | Ethyl oxo[(2-oxopropyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33115-97-8 | |
| Record name | Ethyl oxo[(2-oxopropyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
Ethyl oxo[(2-oxopropyl)amino]acetate, with the molecular formula CHNO and a molecular weight of 173.17 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula: CHNO
- Molecular Weight: 173.17 g/mol
- Purity: Typically ≥ 95%
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In a study focused on various derivatives, it was found to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary assays have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been noted to downregulate the expression of oncogenes while upregulating tumor suppressor genes, which may contribute to its anticancer effects.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The compound can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with proteins and enzymes, which can lead to changes in their function. This dual reactivity is crucial for its role in enzyme inhibition and receptor modulation.
Study 1: Antimicrobial Efficacy
A study conducted by El-Faham et al. (2013) demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating significant antimicrobial activity compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Comparative Analysis
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| Ethyl 2-(benzyl(2-oxopropyl)amino)acetate | Moderate | High | More complex structure |
| Ethyl 2-(2-oxopropylamino)acetate | Low | Moderate | Lacks benzyl group |
| Benzyl 2-(2-oxopropylamino)acetate | High | Low | Different ester group |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound shares structural motifs with several α-keto esters and amide derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis:
Table 1: Molecular and Structural Data of Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Modifications |
|---|---|---|---|---|
| Ethyl oxo[(2-oxopropyl)amino]acetate | C₇H₁₃NO₃ | 160.1 | Not explicitly listed† | 2-oxopropylamino, α-keto ester |
| Ethyl [benzyl(2-oxopropyl)amino]acetate | C₁₄H₁₉NO₃ | 249.31 | 15057-40-6 | Benzyl group addition to amino moiety |
| Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate | C₉H₁₃N₃O₃S | 255.28 | 107811-08-5 | Thiadiazole ring substitution |
| Ethyl (2-methoxyphenyl)aminoacetate | C₁₁H₁₃NO₄ | 239.23 | 7267-26-7 | Methoxyphenyl group |
| N-Propionylglycine | C₅H₉NO₃ | 131.13 | 21709-90-0 | Propionyl group on glycine backbone |
†The compound in matches the described structure but lacks an explicit CAS number.
Functional and Reactivity Differences
- Hydrophobicity and Solubility: The benzyl-substituted analogue (CAS 15057-40-6) exhibits increased hydrophobicity due to the aromatic group, likely reducing aqueous solubility compared to the parent compound .
- Synthetic Accessibility: this compound is synthesized via catalytic hydrogenolysis, achieving high yield (97%) . Thiadiazole derivatives often require multi-step protocols, including cyclization reactions, which may lower overall efficiency .
Thermal Stability :
- Decomposition temperatures vary: the parent compound decomposes at 132–134°C , while sucrose-based derivatives (e.g., CAS 126-13-6) exhibit higher thermal resilience due to extensive esterification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
